REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
maleic acid
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
maleic acid
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
maleic acid
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
maleic acid
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
D,L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
maleic acid
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |